molecular formula C20H20N4O3 B11633159 4-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenyl)quinazoline

4-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenyl)quinazoline

Cat. No.: B11633159
M. Wt: 364.4 g/mol
InChI Key: MQCJWTDNHBARFK-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenyl)quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenyl)quinazoline typically involves multi-step organic reactions. The starting materials often include a quinazoline derivative and a nitrophenyl compound. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenyl)quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives with different substituents. Examples include:

  • 2-(4-Nitrophenyl)quinazoline
  • 4-(2,6-Dimethylmorpholin-4-yl)quinazoline

Uniqueness

4-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenyl)quinazoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

2,6-dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine

InChI

InChI=1S/C20H20N4O3/c1-13-11-23(12-14(2)27-13)20-17-5-3-4-6-18(17)21-19(22-20)15-7-9-16(10-8-15)24(25)26/h3-10,13-14H,11-12H2,1-2H3

InChI Key

MQCJWTDNHBARFK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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